molecular formula C5H4BrClN2O B163204 5-Bromo-2-chloro-4-methoxypyrimidine CAS No. 57054-92-9

5-Bromo-2-chloro-4-methoxypyrimidine

Cat. No. B163204
CAS RN: 57054-92-9
M. Wt: 223.45 g/mol
InChI Key: ZPPORMCRNCNFGX-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-4-methoxypyrimidine is a chemical compound with the molecular formula C5H4BrClN2O . It is a building block used in the chemical synthesis of halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of 5-Bromo-2-chloro-4-methoxypyrimidine is represented by the InChI code: InChI=1S/C5H4BrClN2O/c1-10-4-3 (6)2-8-5 (7)9-4/h2H,1H3 . The compound has a molecular weight of 223.5 .


Physical And Chemical Properties Analysis

5-Bromo-2-chloro-4-methoxypyrimidine is a crystalline solid . It has a solubility of 30 mg/ml in DMF and DMSO, and 15 mg/ml in ethanol . The compound has a λmax of 231, 268 nm .

Scientific Research Applications

Antagonist Synthesis αvβ3 and sst3 Receptor Antagonists

This compound is also utilized as a building block for the β-alanine moiety of an αvβ3 antagonist , which is involved in the regulation of angiogenesis and osteoclast-mediated bone resorption. Additionally, it is used for synthesizing potent and selective somatostatin sst3 receptor antagonists , which have potential therapeutic applications in treating neuroendocrine tumors .

Halogenated Heterocycles Synthesis

It acts as a building block in the chemical synthesis of halogenated heterocycles . These structures are commonly found in many pharmaceuticals and agrochemicals due to their biological activity .

Regioselective Synthon Formation

The selective displacement of chloride at C4 by tert-butyl N-(3-aminophenyl) carbamate leads to high ratios of regioselective synthon, which is crucial for further chemical transformations in drug development processes .

Safety and Hazards

5-Bromo-2-chloro-4-methoxypyrimidine is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Protective measures such as wearing gloves, protective clothing, and eye/face protection are recommended .

Mechanism of Action

Target of Action

5-Bromo-2-chloro-4-methoxypyrimidine is a building block used in the chemical synthesis of halogenated heterocycles . It is a key intermediate in the manufacturing of therapeutic SGLT2 inhibitors . SGLT2 inhibitors are a class of medications that inhibit the reabsorption of glucose in the kidney and therefore lower blood sugar levels.

Biochemical Pathways

SGLT2 inhibitors work by blocking the sodium-glucose co-transporter 2 (SGLT2), which is responsible for at least 90% of the glucose reabsorption in the kidney. Blocking this transporter causes up to 119 grams per day of blood glucose to be eliminated through the urine , thereby reducing blood glucose levels and assisting in the management of blood glucose levels in patients with type 2 diabetes.

properties

IUPAC Name

5-bromo-2-chloro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPORMCRNCNFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394802
Record name 5-bromo-2-chloro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloro-4-methoxypyrimidine

CAS RN

57054-92-9
Record name 5-bromo-2-chloro-4-methoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394802
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 5-bromo-2,4-dichloropyrimidine (500 mg, 2.19 mmol) in MeOH (5 mL) was added a 30% solution of sodium methoxide (0.40 mL, 2.26 mmol). The reaction mixture was stirred at RT for 2 h then concentrated. The residue was dissolved in water (5 mL) and extracted with EA (3×5 mL). The combined organic layer was washed with brine, dried over MgSO4 and concentrated to afford 432 mg (88%) of 5-bromo-2-chloro-4-methoxypyrimidine as white solid. LCMS-ESI (m/z) calculated for C5H4BrClN2O: 223.4. found 224.2 [M+H]+, tR=7.66 min. (Method 2).
Quantity
500 mg
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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reactant
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0.4 mL
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reactant
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Quantity
5 mL
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Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 5-bromo-2,4-dichloropyrimidine (17.82 g, 78.2 mmol) in methanol (100 mL) stirred at 0° C. was added solid sodium methoxide (4.22 g, 78 mmol) portionwise during 5 minutes. The reaction mixture was stirred at 23° C. overnight. To the organic phase was added water (25 mL) and the methanol was removed. Then it was extracted with dichloromethane. The organic phase was dried over sodium sulphate and evaporated in vacuo to give the title compound as a white solid (17.2 g, 67.6 mmol, 86 yield). LC/MS [M+H]+=223/225.
Quantity
17.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a cooled (−78° C.) solution of 5-bromo-2,4-dichloropyrimidine (1.7 g, 7.3 mmol) in THF (30 mL) was added dropwise a 25 wt % solution of methylamine in ethanol (1.7 mL). The reaction was allowed to warm to 0° C. and stirred for 1 h. The reaction was then concentrated and re-dissolved in EtOAc. The solution was washed with brine, dried over Na2SO4, filtered and concentrated to give 5-bromo-2-chloro-4-methoxypyrimidine (1.25 g, 76%). 1H-NMR (CDCl3): δ 8.43 (s, 1H), 4.10 (s, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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